molecular formula C14H12ClNO2 B6386934 2-Chloro-5-(2,4-dimethylphenyl)isonicotinic acid, 95% CAS No. 1261973-65-2

2-Chloro-5-(2,4-dimethylphenyl)isonicotinic acid, 95%

Cat. No. B6386934
CAS RN: 1261973-65-2
M. Wt: 261.70 g/mol
InChI Key: AWIGNHZYPGDWGN-UHFFFAOYSA-N
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Description

2-Chloro-5-(2,4-dimethylphenyl)isonicotinic acid, commonly referred to as 2C-5-DMPA, is a synthetic molecule that is used in scientific research applications. It is a derivative of isonicotinic acid, a compound that is structurally similar to nicotine, and is known to have a variety of biochemical and physiological effects.

Scientific Research Applications

2C-5-DMPA is primarily used in scientific research applications, particularly in the fields of neuroscience and biochemistry. It is used to study the effects of nicotine on the brain, as well as its potential therapeutic uses. In addition, it can be used to study the effects of other compounds on the nervous system and to investigate the potential therapeutic effects of such compounds.

Mechanism of Action

2C-5-DMPA has been shown to bind to the nicotinic acetylcholine receptor (nAChR) and modulate its activity. This binding is thought to lead to the release of neurotransmitters such as dopamine and serotonin, which can then interact with other receptors in the brain and lead to various physiological effects.
Biochemical and Physiological Effects
2C-5-DMPA has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to increase levels of dopamine and serotonin in the brain, which can lead to increased alertness, improved memory and learning, and reduced anxiety. It has also been shown to increase levels of acetylcholine in the brain, which can lead to improved cognitive function and motor coordination.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2C-5-DMPA in laboratory experiments is that it is relatively easy to synthesize and has a high purity of 95%. Furthermore, it is well-tolerated by animals and can be used to study the effects of nicotine on the brain and other compounds on the nervous system.
However, there are some limitations to using 2C-5-DMPA in laboratory experiments. For example, it is not known whether it has any long-term effects on the brain, and its effects on humans have not been extensively studied. Additionally, it is not known whether it has any potential therapeutic uses.

Future Directions

Despite its limitations, there are a number of potential future directions for the use of 2C-5-DMPA in scientific research. For example, it could be used to further study the effects of nicotine on the brain and investigate the potential therapeutic uses of nicotine. Additionally, it could be used to study the effects of other compounds on the nervous system and investigate the potential therapeutic effects of such compounds. Finally, it could be used to investigate the potential long-term effects of 2C-5-DMPA on the brain and its potential therapeutic uses.

Synthesis Methods

2C-5-DMPA is synthesized via a two-step process that involves the reaction of 2-chloro-5-methylphenyl isocyanate with 2,4-dimethylpyridine in the presence of a base such as potassium carbonate. The reaction is carried out in a polar solvent such as dimethylformamide and is typically conducted at a temperature of around 80 °C for a period of up to 24 hours. The reaction yields a 2C-5-DMPA product with a purity of 95%.

properties

IUPAC Name

2-chloro-5-(2,4-dimethylphenyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO2/c1-8-3-4-10(9(2)5-8)12-7-16-13(15)6-11(12)14(17)18/h3-7H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWIGNHZYPGDWGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CN=C(C=C2C(=O)O)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60687078
Record name 2-Chloro-5-(2,4-dimethylphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60687078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(2,4-dimethylphenyl)isonicotinic acid

CAS RN

1261973-65-2
Record name 2-Chloro-5-(2,4-dimethylphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60687078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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